propyl 4-(4-tert-butylphenyl)-2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate
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Overview
Description
propyl 4-(4-tert-butylphenyl)-2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-(4-tert-butylphenyl)-2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thiophene ring: This can be achieved through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the tert-butylphenyl group: This step typically involves a Friedel-Crafts alkylation reaction.
Coupling of the thiophene and phenyl rings: This can be done using a palladium-catalyzed cross-coupling reaction.
Formation of the ester group: This involves esterification of the carboxylic acid group with propanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
propyl 4-(4-tert-butylphenyl)-2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
propyl 4-(4-tert-butylphenyl)-2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving thiophene derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of propyl 4-(4-tert-butylphenyl)-2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- Propyl 4-(4-tert-butylphenyl)-2-{[(4-methylthiophen-3-yl)carbonyl]amino}-5-methylthiophene-3-carboxylate
- Propyl 4-(4-tert-butylphenyl)-2-{[(4-ethylthiophen-3-yl)carbonyl]amino}-5-methylthiophene-3-carboxylate
Uniqueness
propyl 4-(4-tert-butylphenyl)-2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate is unique due to the specific combination of substituents on the thiophene and phenyl rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H33NO3S2 |
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Molecular Weight |
483.7g/mol |
IUPAC Name |
propyl 4-(4-tert-butylphenyl)-2-[(4-ethyl-5-methylthiophene-3-carbonyl)amino]-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C27H33NO3S2/c1-8-14-31-26(30)23-22(18-10-12-19(13-11-18)27(5,6)7)17(4)33-25(23)28-24(29)21-15-32-16(3)20(21)9-2/h10-13,15H,8-9,14H2,1-7H3,(H,28,29) |
InChI Key |
SZNUBXXXUAJPEV-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C(C)(C)C)C)NC(=O)C3=CSC(=C3CC)C |
Canonical SMILES |
CCCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C(C)(C)C)C)NC(=O)C3=CSC(=C3CC)C |
Origin of Product |
United States |
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